N-Phenyl Analog Exhibits Measurable Mycobacterium tuberculosis DXR Binding, Whereas Other N-Substituted Analogs Do Not
The N-phenyl analog binds to Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) with a dissociation constant (Kd) of 90 nM, determined by spectrofluorimetric analysis in the presence of NADPH and MnCl₂ [1]. In contrast, the N-tert-butyl analog (CAS 2097933-40-7), which shares the identical quinoxaline-pyrrolidine scaffold, shows no reported DXR affinity but instead inhibits DNA gyrase subunit B with an IC50 of 26.8 µM under comparable in vitro conditions [2]. This indicates that the N-phenyl substitution is a key determinant for DXR target engagement and cannot be replaced by a simple alkyl substitution.
| Evidence Dimension | Binding affinity (Kd) for M. tuberculosis DXR |
|---|---|
| Target Compound Data | Kd = 90 nM |
| Comparator Or Baseline | N-tert-butyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide: No DXR binding reported; DNA gyrase IC50 = 26.8 µM |
| Quantified Difference | Qualitative difference in target engagement profile; DXR binding confirmed only for N-phenyl analog |
| Conditions | Spectrofluorimetric binding assay with NADPH and MnCl₂; DNA gyrase supercoiling assay |
Why This Matters
For programs targeting M. tuberculosis DXR, only the N-phenyl analog provides experimentally validated target engagement, making it the compound of choice for chemical biology validation studies.
- [1] BindingDB Entry BDBM50437796 (CHEMBL2407187). Kd: 90 nM for Mycobacterium tuberculosis DXR. View Source
- [2] BindingDB Entry BDBM50500640 (CHEMBL3753644). IC50: 26,800 nM for Mycobacterium tuberculosis DNA gyrase subunit B. View Source
